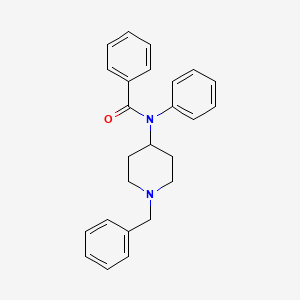
N,N-Dimethyl-1-(4-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(4-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is a synthetic organic compound It is characterized by the presence of methoxy groups on the phenyl rings and a dimethylamino group attached to the ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with N,N-dimethylamine to form the corresponding imine intermediates.
Reduction: The imine intermediates are then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(4-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N,N-Dimethyl-1-(4-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.
Industry: The compound can be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(4-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(4-methoxyphenyl)-2-phenylethylamine hydrochloride
- N,N-Dimethyl-1-(4-hydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride
Uniqueness
N,N-Dimethyl-1-(4-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to similar compounds.
Properties
CAS No. |
87203-70-1 |
|---|---|
Molecular Formula |
C19H26ClNO3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-20(2)17(15-7-9-16(21-3)10-8-15)12-14-6-11-18(22-4)19(13-14)23-5;/h6-11,13,17H,12H2,1-5H3;1H |
InChI Key |
CZXIBCCUNWBAPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC1=CC(=C(C=C1)OC)OC)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















